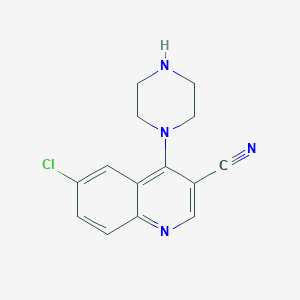

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15910100

Molecular Formula: C14H13ClN4

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13ClN4 |

|---|---|

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | 6-chloro-4-piperazin-1-ylquinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2 |

| Standard InChI Key | RQAWLXIPACTIDX-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 3, 4, and 6. Critical structural elements include:

The piperazine moiety introduces conformational flexibility, while the C-3 nitrile group enhances hydrogen-bonding capacity . X-ray crystallography data remain unavailable, but comparative analyses with analogous 4-piperazinylquinolines suggest a planar quinoline ring system with a chair-configured piperazine substituent .

Synthesis and Manufacturing Processes

Core Synthetic Strategies

Two primary routes dominate the literature:

Route A: Direct Piperazine Coupling

4-Chloro-6-methoxyquinoline-3-carbonitrile reacts with piperazine in acetonitrile under reflux (2–5 hours), achieving yields up to 86% after column chromatography . Key steps:

-

Nucleophilic Aromatic Substitution: Piperazine displaces the C-4 chlorine atom .

-

Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics .

-

Purification: Silica gel chromatography with dichloromethane/methanol gradients removes unreacted piperazine .

Route B: Multi-Step Functionalization

A patent-described method involves:

-

Phosphorus Oxychloride-Mediated Chlorination: 6-Methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile treated with POCl₃ at 105°C for 45 minutes .

-

Toluene Azeotrope: Removes residual POCl₃ to prevent hydrolysis .

-

Base Extraction: Saturated Na₂CO₃ neutralizes acidic byproducts .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

Pharmacological Profile and Biological Activities

| Compound | MDA-MB-231 IC₅₀ (μM) | MCF7 IC₅₀ (μM) |

|---|---|---|

| 5a | 2.1 | 3.8 |

| 5k | 8.7 | 12.4 |

Antibacterial Activity

Against Staphylococcus aureus (ATCC 29213), derivatives exhibit MIC values of 4–16 μg/mL, outperforming ciprofloxacin (MIC = 1 μg/mL) in methicillin-resistant strains . The nitrile group enhances membrane penetration, while the piperazine moiety disrupts efflux pump binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume